molecular formula C12H27N3O4 B607670 Gly-PEG3-amine CAS No. 2110448-97-8

Gly-PEG3-amine

Cat. No.: B607670
CAS No.: 2110448-97-8
M. Wt: 277.37
InChI Key: MJIUWBANJNMPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-PEG3-amine: is a compound that consists of a glycine residue, a polyethylene glycol (PEG) chain with three ethylene glycol units, and a terminal amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The PEG chain imparts solubility in aqueous media, making it a valuable component in various biochemical and pharmaceutical applications .

Mechanism of Action

Target of Action

Gly-PEG3-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed to selectively deliver cytotoxic agents to tumor cells, which dramatically increases the cell-killing power of the cytotoxic agent while minimizing its impact on healthy cells .

Mode of Action

The mode of action of this compound involves its role as a linker in ADCs. The amine groups in this compound can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . This allows the linker to attach a cytotoxic drug to an antibody, forming an ADC .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in ADCs. The ADCs, once formed, can bind to specific antigens on the surface of cancer cells. After binding, the ADC-antigen complex is internalized into the cell, where the cytotoxic drug is released to kill the cell . The exact pathways affected can vary depending on the specific antibody and drug used in the ADC.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a part of an ADC. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility properties of the compound , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of ADCs that can selectively kill cancer cells. By acting as a linker that connects a cytotoxic drug to an antibody, this compound enables the targeted delivery of the drug to cancer cells . This can result in the death of the cancer cells while minimizing harm to healthy cells.

Action Environment

The action environment of this compound can influence its stability and efficacy. Factors such as pH, temperature, and the presence of other chemicals can affect the reactions involving this compound. As a part of an adc, the action environment of this compound is primarily within the human body, and particularly within cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Gly-PEG3-amine is unique due to its cleavable nature, which allows for the controlled release of the drug in ADCs. The presence of the PEG chain enhances solubility, making it more versatile compared to non-cleavable linkers .

Biological Activity

Gly-PEG3-amine is a polyethylene glycol (PEG) derivative that has gained attention in biomedical research due to its unique properties and potential applications in drug delivery, protein modification, and tissue engineering. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound consists of a glycine (Gly) moiety linked to a PEG chain with three ethylene glycol units. PEGylation, the process of attaching PEG to biomolecules, enhances solubility, stability, and circulation time in biological systems. This compound serves as an effective linker for various biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.

  • Increased Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs or proteins, facilitating their delivery in aqueous environments.
  • Reduced Immunogenicity : PEGylation can mask epitopes on proteins that may trigger an immune response, thereby reducing immunogenicity and prolonging the therapeutic effect.
  • Controlled Release : this compound can be used to create drug delivery systems that allow for controlled release of therapeutic agents over time.

Pharmacokinetics and Pharmacodynamics

A study demonstrated that PEGylated proteins exhibit significantly extended half-lives compared to their non-PEGylated counterparts. For instance, the half-life of interferon alfa-2a was increased from approximately 20 minutes to 72 hours when PEGylated with a 40 kDa PEG . This extension is attributed to increased hydrodynamic size and reduced renal clearance.

Case Studies

  • Therapeutic Applications :
    • Pegasys™ : A PEGylated interferon used for Hepatitis C treatment showed improved therapeutic efficacy due to prolonged circulation time .
    • Adynovate® : This factor VIII product retains physiological functions while exhibiting slower clearance rates due to PEGylation, leading to less frequent dosing .
  • Tissue Engineering :
    • Research has shown that this compound can be used in hydrogels for cell culture applications. These hydrogels support cell growth and differentiation similarly to Matrigel, indicating their potential for tissue engineering .

Comparative Analysis of PEGylated Compounds

The following table summarizes key features of various PEGylated compounds, highlighting their biological activity:

CompoundApplicationHalf-life IncreaseMechanism of Action
Pegasys™Hepatitis C20 min to 72 hReduced renal clearance
Neulasta®Chemotherapy support3.5 h to 15–80 hIncreased circulation time
Adynovate®Hemophilia treatmentVariableRetained function with slower clearance
This compoundDrug delivery & hydrogelsNot specifiedEnhanced solubility & reduced immunogenicity

Properties

IUPAC Name

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIUWBANJNMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.